molecular formula C10H11ClO2 B15080960 2-[(4-Chloro-3-methylphenoxy)methyl]oxirane CAS No. 22421-57-4

2-[(4-Chloro-3-methylphenoxy)methyl]oxirane

Cat. No.: B15080960
CAS No.: 22421-57-4
M. Wt: 198.64 g/mol
InChI Key: KOAULXNFXYTHCI-UHFFFAOYSA-N
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Description

2-[(4-Chloro-3-methylphenoxy)methyl]oxirane is an organic compound with the molecular formula C10H11ClO2. It is a derivative of oxirane, also known as an epoxide, which contains a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chloro-3-methylphenoxy)methyl]oxirane typically involves the reaction of 4-chloro-3-methylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then cyclized to form the oxirane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloro-3-methylphenoxy)methyl]oxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols.

    Reduction: Reduction reactions can convert the oxirane ring to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Chloro-3-methylphenoxy)methyl]oxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-3-methylphenoxy)methyl]oxirane involves its interaction with nucleophiles due to the high reactivity of the oxirane ring. The compound can form covalent bonds with various nucleophilic sites in biological molecules, leading to potential biological effects. The molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Methylphenoxy)methyl]oxirane
  • 2-[(3-Methylphenoxy)methyl]oxirane
  • Methyl 2-(4-chloro-2-methylphenoxy)acetate
  • Methyl 2-(4-chloro-3-methylphenoxy)propanoate

Uniqueness

2-[(4-Chloro-3-methylphenoxy)methyl]oxirane is unique due to the presence of both a chloro and a methyl group on the phenoxy ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .

Properties

CAS No.

22421-57-4

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

2-[(4-chloro-3-methylphenoxy)methyl]oxirane

InChI

InChI=1S/C10H11ClO2/c1-7-4-8(2-3-10(7)11)12-5-9-6-13-9/h2-4,9H,5-6H2,1H3

InChI Key

KOAULXNFXYTHCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CO2)Cl

Origin of Product

United States

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